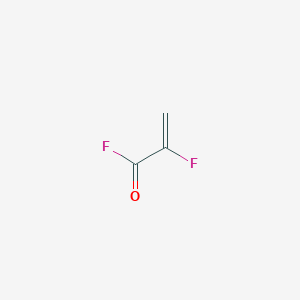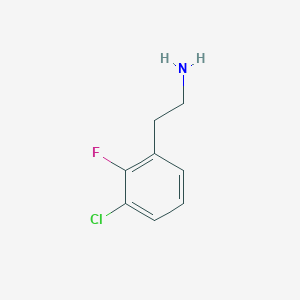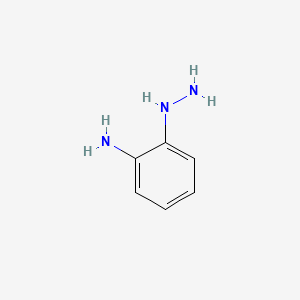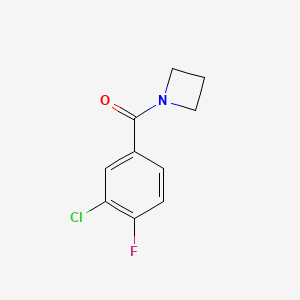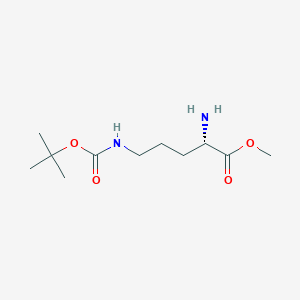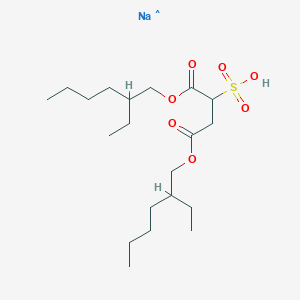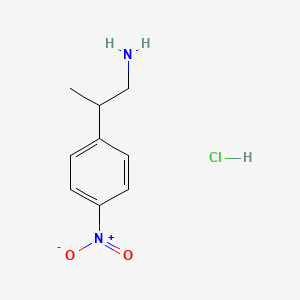
5-(4-chlorophenyl)sulfanylpyridin-2-amine
Overview
Description
5-(4-chlorophenyl)sulfanylpyridin-2-amine is an organic compound that features a pyridine ring substituted with a 4-chlorophenylsulfanyl group at the 5-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)sulfanylpyridin-2-amine typically involves the nucleophilic substitution of a suitable pyridine derivative with a 4-chlorophenylsulfanyl group. One common method involves the reaction of 2-aminopyridine with 4-chlorophenylsulfanyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)sulfanylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation, using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Acyl chlorides, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Acylated or alkylated derivatives
Scientific Research Applications
5-(4-chlorophenyl)sulfanylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)sulfanylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and amine groups can form hydrogen bonds or participate in other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-bromophenyl)sulfanylpyridin-2-amine
- 5-(4-methylphenyl)sulfanylpyridin-2-amine
- 5-(4-fluorophenyl)sulfanylpyridin-2-amine
Uniqueness
5-(4-chlorophenyl)sulfanylpyridin-2-amine is unique due to the presence of the 4-chlorophenylsulfanyl group, which can impart distinct electronic and steric properties compared to other substituents. This uniqueness can influence the compound’s reactivity, binding interactions, and overall biological activity.
Properties
CAS No. |
64064-93-3 |
|---|---|
Molecular Formula |
C11H9ClN2S |
Molecular Weight |
236.72 g/mol |
IUPAC Name |
5-(4-chlorophenyl)sulfanylpyridin-2-amine |
InChI |
InChI=1S/C11H9ClN2S/c12-8-1-3-9(4-2-8)15-10-5-6-11(13)14-7-10/h1-7H,(H2,13,14) |
InChI Key |
DJVNPCJPJPNGGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SC2=CN=C(C=C2)N)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
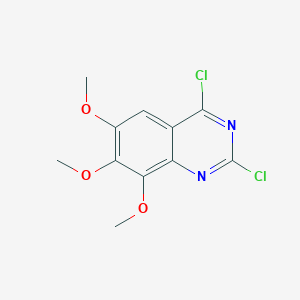
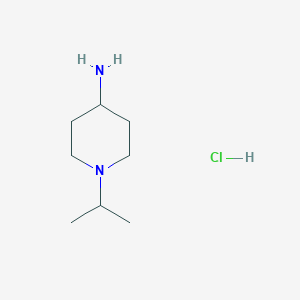
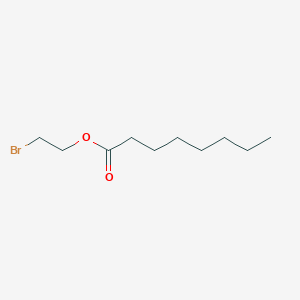

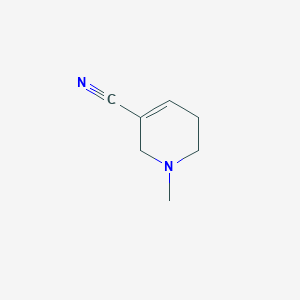
![1-(1,3-Dioxolo[4,5-B]pyridin-6-YL)-ethanone](/img/structure/B8732082.png)
